molecular formula C19H10ClF2N3O2S B2497595 (2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327176-21-5

(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2497595
M. Wt: 417.81
InChI Key: ZOXNQLCCRICDFR-MOHJPFBDSA-N
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Description

This compound is likely an organic molecule that contains several functional groups, including an imino group, a carboxamide group, and a chloro group. It also appears to contain a chromene and a thiazole ring, which are common structures in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best visualized using a molecular modeling software or tool .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the imino group might be susceptible to hydrolysis, while the chloro group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure and the functional groups present .

Future Directions

The future research directions for this compound would depend on its bioactivity and potential applications. If it shows promising bioactive properties, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

6-chloro-2-(3,4-difluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF2N3O2S/c20-11-1-4-16-10(7-11)8-13(17(26)25-19-23-5-6-28-19)18(27-16)24-12-2-3-14(21)15(22)9-12/h1-9H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXNQLCCRICDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

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